![molecular formula C20H18N2O5S2 B11648541 (5E)-3-Ethyl-5-{[5-nitro-2-(2-phenoxyethoxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11648541.png)

(5E)-3-Ethyl-5-{[5-nitro-2-(2-phenoxyethoxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

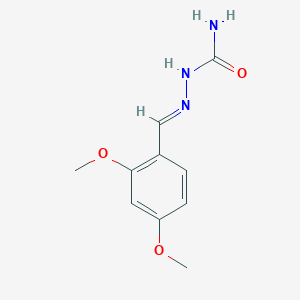

The compound (5E)-3-Ethyl-5-{[5-nitro-2-(2-phenoxyethoxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule featuring a thiazolidinone core

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (5E)-3-Ethyl-5-{[5-Nitro-2-(2-phenoxyethoxy)phenyl]methyliden}-2-sulfanyliden-1,3-thiazolidin-4-on umfasst typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg umfasst:

Bildung des Thiazolidinon-Kerns: Dieser Schritt beinhaltet häufig die Reaktion eines Thioamids mit einer α-Halo-Carbonylverbindung unter basischen Bedingungen, um den Thiazolidinon-Ring zu bilden.

Einführung der Nitrogruppe: Die Nitrierung des aromatischen Rings wird mit einem Gemisch aus konzentrierter Salpetersäure und Schwefelsäure erreicht.

Veretherung: Die Phenoxyethoxygruppe wird durch eine nukleophile Substitutionsreaktion eingeführt, bei der ein Phenolderivat mit einem geeigneten Alkylhalogenid reagiert.

Aldol-Kondensation: Der letzte Schritt beinhaltet eine Aldol-Kondensation, um die Ethyliden-Gruppe mit Hilfe eines Aldehyds und einer Base einzuführen.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesschritte beinhalten, um die Ausbeute und Reinheit zu maximieren. Dazu könnten der Einsatz von Durchflussreaktoren für eine bessere Kontrolle der Reaktionsbedingungen und die Anwendung von Prinzipien der grünen Chemie zur Minimierung von Abfall und Umweltauswirkungen gehören.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Nitrogruppe kann unter katalytischen Hydrierungsbedingungen zu einer Aminogruppe reduziert werden.

Reduktion: Der Thiazolidinon-Ring kann unter milden Reduktionsbedingungen zu einem Thiazolidin reduziert werden.

Substitution: Die Phenoxyethoxygruppe kann unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffgas mit einem Palladium-auf-Kohle-Katalysator (Pd/C).

Reduktion: Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4).

Substitution: Alkylhalogenide oder -sulfonate in Gegenwart einer Base wie Kaliumcarbonat (K2CO3).

Hauptprodukte

Aminoderivate: aus der Reduktion der Nitrogruppe.

Thiazolidinderivate: aus der Reduktion des Thiazolidinon-Rings.

Substituierte Ether: aus nukleophilen Substitutionsreaktionen.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle dienen. Ihre vielfältigen funktionellen Gruppen ermöglichen verschiedene chemische Modifikationen, was sie zu einem vielseitigen Zwischenprodukt in der organischen Synthese macht.

Biologie

Biologisch haben Verbindungen mit Thiazolidinon-Kernen Potenzial als Enzyminhibitoren, antimikrobielle Mittel und entzündungshemmende Mittel gezeigt. Das Vorhandensein der Nitrogruppe und des Phenoxyethoxy-Moleküls kann diese Aktivitäten verstärken.

Medizin

In der pharmazeutischen Chemie könnte diese Verbindung auf ihr Potenzial als Medikamentenkandidat untersucht werden. Thiazolidinonderivate wurden auf ihre Antikrebs-, Antidiabetiker- und Antiviral-Eigenschaften untersucht.

Industrie

Industriell könnte diese Verbindung bei der Entwicklung neuer Materialien mit bestimmten Eigenschaften eingesetzt werden, wie z. B. Polymere mit erhöhter thermischer Stabilität oder elektronischen Eigenschaften.

Wirkmechanismus

Der Wirkungsmechanismus von (5E)-3-Ethyl-5-{[5-Nitro-2-(2-phenoxyethoxy)phenyl]methyliden}-2-sulfanyliden-1,3-thiazolidin-4-on hängt von seinem spezifischen biologischen Ziel ab. Im Allgemeinen können Thiazolidinonderivate mit Enzymen interagieren, indem sie an ihre aktiven Zentren binden und so ihre Aktivität hemmen. Die Nitrogruppe kann durch Bioreduktion reaktive Zwischenprodukte bilden, die mit Zellbestandteilen interagieren und so verschiedene biologische Wirkungen hervorrufen können.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- (5E)-5-[(5-Nitro-2-furyl)methyliden]-2-thioxo-1,3-thiazolidin-4-on

- (5E)-5-{[2-(2,4-Dinitrophenoxy)phenyl]methyliden}-2-sulfanyliden-3-[3-(Trifluormethyl)phenyl]-1,3-thiazolidin-4-on

Einzigartigkeit

Die Einzigartigkeit von (5E)-3-Ethyl-5-{[5-Nitro-2-(2-phenoxyethoxy)phenyl]methyliden}-2-sulfanyliden-1,3-thiazolidin-4-on liegt in seiner spezifischen Kombination von funktionellen Gruppen, die einzigartige biologische Aktivitäten und chemische Reaktivität verleihen können. Insbesondere das Vorhandensein der Phenoxyethoxygruppe kann seine Löslichkeit und Bioverfügbarkeit im Vergleich zu anderen Thiazolidinonderivaten verbessern.

(5E)-3-Ethyl-5-{[5-Nitro-2-(2-phenoxyethoxy)phenyl]methyliden}-2-sulfanyliden-1,3-thiazolidin-4-on , einschließlich seiner Synthese, Reaktionen, Anwendungen und einzigartigen Eigenschaften.

Eigenschaften

Molekularformel |

C20H18N2O5S2 |

|---|---|

Molekulargewicht |

430.5 g/mol |

IUPAC-Name |

(5E)-3-ethyl-5-[[5-nitro-2-(2-phenoxyethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C20H18N2O5S2/c1-2-21-19(23)18(29-20(21)28)13-14-12-15(22(24)25)8-9-17(14)27-11-10-26-16-6-4-3-5-7-16/h3-9,12-13H,2,10-11H2,1H3/b18-13+ |

InChI-Schlüssel |

YRGPCTXCPBZJFZ-QGOAFFKASA-N |

Isomerische SMILES |

CCN1C(=O)/C(=C\C2=C(C=CC(=C2)[N+](=O)[O-])OCCOC3=CC=CC=C3)/SC1=S |

Kanonische SMILES |

CCN1C(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])OCCOC3=CC=CC=C3)SC1=S |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethylphenyl)-4,4,7-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B11648465.png)

![Ethyl 5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-2-(2-methoxybenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B11648469.png)

![(5E)-5-[(5-bromothiophen-2-yl)methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11648470.png)

![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-bromobenzamide](/img/structure/B11648476.png)

![2-(2-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine](/img/structure/B11648482.png)

![N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B11648485.png)

![5-(4-Chlorophenyl)-2-[({2-[4-(3-methylbutanoyl)piperazin-1-yl]ethyl}amino)methylidene]cyclohexane-1,3-dione](/img/structure/B11648491.png)

![2-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11648494.png)

![N-(4-Chloro-benzyl)-N-[4-(1-methyl-piperidin-4-ylidene-hydrazinocarbonyl)-phenyl]-methanesulfonamide](/img/structure/B11648502.png)

![2-(3-{(E)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B11648512.png)

![(3-Chloro-phenyl)-(10,11-dihydro-dibenzo[b,f]azepin-5-yl)-methanone](/img/structure/B11648535.png)